Glutathione synthesis-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

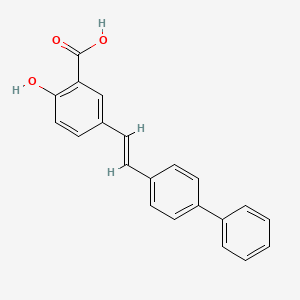

C21H16O3 |

|---|---|

分子量 |

316.3 g/mol |

IUPAC 名称 |

2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzoic acid |

InChI |

InChI=1S/C21H16O3/c22-20-13-10-16(14-19(20)21(23)24)7-6-15-8-11-18(12-9-15)17-4-2-1-3-5-17/h1-14,22H,(H,23,24)/b7-6+ |

InChI 键 |

PTIOBWXSSXHDCF-VOTSOKGWSA-N |

手性 SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC(=C(C=C3)O)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC(=C(C=C3)O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Glutathione Synthesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research has been conducted to identify and characterize a specific molecule designated as "Glutathione synthesis-IN-1" (also referred to as DC-1). At present, the scientific literature lacks detailed information regarding the precise mechanism of action, specific molecular targets, and quantitative inhibitory data for this particular compound. Commercial suppliers list it as a glutathione (B108866) synthesis inhibitor, but verifiable experimental data to support this claim is not publicly available.

This guide, therefore, provides a comprehensive overview of the established mechanisms of action for well-characterized glutathione synthesis inhibitors. By focusing on the principles of glutathione biosynthesis and its inhibition, we aim to equip researchers with the foundational knowledge relevant to the study of any putative glutathione synthesis inhibitor. This document will detail the core signaling pathways, present quantitative data for known inhibitors, outline relevant experimental protocols, and provide visual representations of these processes.

The Glutathione Synthesis Pathway: A Critical Cellular Defense

Glutathione (GSH) is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), and it stands as the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in a multitude of cellular processes, including:

-

Antioxidant Defense: GSH is a primary scavenger of reactive oxygen species (ROS), directly neutralizing free radicals and serving as a cofactor for antioxidant enzymes like glutathione peroxidases.

-

Detoxification: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to xenobiotics and endogenous electrophiles, facilitating their excretion.

-

Redox Homeostasis: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of the cellular redox state and influences protein function and signaling pathways.

The de novo synthesis of glutathione occurs in the cytoplasm through a two-step enzymatic process:

-

Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme in GSH synthesis. GCL catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. GCL itself is a heterodimer, composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).

-

Glutathione Synthetase (GS): This enzyme adds a glycine residue to γ-glutamylcysteine to form the final glutathione molecule.

Due to its rate-limiting role, GCL is the primary target for the majority of glutathione synthesis inhibitors.

Signaling Pathway of Glutathione Synthesis

Mechanism of Action of Known Glutathione Synthesis Inhibitors

Inhibitors of glutathione synthesis primarily act by targeting the key enzymes in the biosynthetic pathway, with a strong focus on GCL.

Buthionine Sulfoximine (B86345) (BSO): A GCL Inhibitor

Buthionine sulfoximine (BSO) is a well-characterized and widely used inhibitor of GCL. It acts as an irreversible inhibitor of the GCLC subunit.

-

Mechanism: BSO is a transition-state analog that binds to the glutamate-binding site of GCLC. The sulfoximine moiety is then phosphorylated by ATP, leading to a stable, inactive enzyme-inhibitor complex. This effectively blocks the first and rate-limiting step of glutathione synthesis, leading to cellular GSH depletion.

EN25: A Covalent GCLM Inhibitor

Recent studies have identified novel inhibitors that target the modifier subunit of GCL. EN25 is a cysteine-reactive covalent ligand.

-

Mechanism: EN25 covalently targets an allosteric cysteine residue (C114) on the GCLM subunit. This covalent modification inhibits the overall activity of the GCL holoenzyme, reduces cellular GSH levels, and has been shown to impair the viability of certain cancer cells that are vulnerable to glutathione depletion.

Logical Relationship of GCL Inhibition

Quantitative Data for Characterized Inhibitors

The following table summarizes key quantitative data for well-studied glutathione synthesis inhibitors. The absence of such data for "this compound" precludes its inclusion.

| Inhibitor | Target | Mechanism of Inhibition | IC50 | Cell-Based Effects |

| Buthionine Sulfoximine (BSO) | GCLC | Irreversible, transition-state analog | Varies by cell type and conditions | Depletes cellular GSH; sensitizes cancer cells to chemotherapy and radiation |

| EN25 | GCLM | Covalent modification of C114 | ~16 µM (in vitro GCL activity) | Lowers GSH levels; impairs viability of ARID1A-deficient cancer cells |

Experimental Protocols for Characterizing Glutathione Synthesis Inhibitors

To evaluate a novel compound purported to be a glutathione synthesis inhibitor, a series of in vitro and cell-based assays are required.

In Vitro GCL Activity Assay

This assay directly measures the enzymatic activity of purified GCL in the presence of the test compound.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing purified GCL enzyme, its substrates (glutamate and cysteine), and ATP.

-

Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., "this compound") to the reaction mixture and incubate.

-

Reaction Initiation and Termination: Initiate the enzymatic reaction and stop it after a defined period.

-

Product Detection: Quantify the product, γ-glutamylcysteine, using methods such as HPLC or a colorimetric assay involving derivatization (e.g., with 2,3-naphthalenedicarboxaldehyde).

-

Data Analysis: Plot the GCL activity against the inhibitor concentration to determine the IC50 value.

Cellular Glutathione Quantification

This assay measures the total or reduced glutathione levels in cells treated with the inhibitor.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of the test inhibitor for different durations.

-

Cell Lysis: Harvest and lyse the cells to release intracellular contents.

-

GSH Detection: Measure glutathione levels using one of the following methods:

-

Luminescent-based assays: Kits like the GSH-Glo™ assay use a GST-catalyzed reaction that produces a luminescent signal proportional to the GSH concentration.

-

Fluorescent-based assays: Dyes such as monochlorobimane (B1663430) (MCB) become fluorescent upon binding to reduced glutathione.

-

HPLC: Provides a highly sensitive and specific measurement of both GSH and GSSG.

-

-

Data Analysis: Compare the GSH levels in treated cells to untreated controls to determine the extent of GSH depletion.

Experimental Workflow for Inhibitor Characterization

Conclusion

While specific data on "this compound" (DC-1) remains elusive in the public domain, the principles of glutathione synthesis inhibition are well-established. The primary mechanism involves the targeting of glutamate-cysteine ligase, the rate-limiting enzyme of the pathway. Well-characterized inhibitors like buthionine sulfoximine and EN25 serve as important tools for studying the cellular consequences of glutathione depletion. The experimental protocols outlined in this guide provide a robust framework for the evaluation of any novel compound, including "this compound," for its potential to inhibit this critical cellular pathway. Future research is necessary to characterize "this compound" and validate its purported activity.

The Glutathione Synthesis Pathway: A Core Target for Modulating Cellular Redox and Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glutathione (B108866) (GSH) synthesis pathway, a critical nexus in cellular antioxidant defense and a compelling target for therapeutic development. Given the absence of a publicly documented specific inhibitor designated "Glutathione synthesis-IN-1," this paper will focus on the core pathway enzymes—Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS)—and the discovery and development of their inhibitors. This guide will delve into the biochemical mechanisms, quantitative data on key inhibitors, detailed experimental protocols, and the regulatory signaling networks that govern this vital metabolic route.

Introduction: The Significance of Glutathione Homeostasis

Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining the cellular redox environment.[1] The de novo synthesis of GSH is a two-step enzymatic process occurring in the cytosol. Dysregulation of GSH levels is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions, making the enzymes of this pathway attractive targets for drug discovery.[2] Elevated GSH levels in cancer cells, for instance, are often associated with resistance to chemotherapy and radiation.[3][4] Consequently, inhibition of GSH synthesis has emerged as a promising strategy to sensitize cancer cells to conventional therapies.

The Glutathione Synthesis Pathway: A Two-Enzyme Cascade

The synthesis of glutathione is a conserved, ATP-dependent pathway catalyzed by two key enzymes:

-

Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme that catalyzes the formation of a gamma-peptide bond between L-glutamate and L-cysteine to form γ-glutamylcysteine.[5]

-

Glutathione Synthetase (GS): This enzyme catalyzes the second and final step, adding glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[6]

The activity of this pathway is tightly regulated by substrate availability (particularly cysteine), feedback inhibition by GSH, and transcriptional regulation through signaling pathways such as the Nrf2-antioxidant response element (ARE) pathway.[7][8]

Key Enzyme Inhibitors: Discovery and Development

Glutamate-Cysteine Ligase (GCL) Inhibitors

As the rate-limiting enzyme, GCL is the primary target for inhibiting GSH synthesis.[1]

Buthionine Sulfoximine (B86345) (BSO)

-

Discovery and Mechanism of Action: Buthionine sulfoximine (BSO) is a potent and specific irreversible inhibitor of GCL.[9] It acts as a transition-state analog, being phosphorylated by ATP at the glutamate binding site of GCL, which then tightly binds to and inactivates the enzyme.[10]

-

Development and Preclinical Data: BSO has been extensively studied as a chemosensitizing agent. Treatment of cancer cell lines with BSO leads to a significant depletion of intracellular GSH, rendering them more susceptible to oxidative stress-inducing chemotherapeutics and radiation.[11] For example, a 48-hour treatment with 50 µM BSO resulted in a 95% decrease in GSH levels in melanoma cell lines.

-

Clinical Development: BSO has been evaluated in several Phase I and II clinical trials, primarily in combination with alkylating agents like melphalan. These trials have demonstrated that BSO can effectively deplete GSH in both peripheral blood mononuclear cells and tumor tissues.[11]

| Inhibitor | Target | Mechanism | IC50 / Ki | Cellular Effect |

| Buthionine Sulfoximine (BSO) | GCL | Irreversible, transition-state analog | IC50: 1.9 µM (melanoma), 8.6 µM (breast cancer), 29 µM (ovarian cancer); Ki: 25 µM | Depletes cellular GSH levels by up to 95% |

| EN25 | GCLM (modifier subunit) | Covalent, allosteric inhibitor | Not reported | Reduces GCL activity and lowers cellular GSH[8] |

Glutathione Synthetase (GS) Inhibitors

While less explored than GCL inhibitors, targeting GS represents an alternative strategy to block GSH synthesis.

-

Discovery and Development: The discovery of potent and specific GS inhibitors has been more challenging. Research has focused on screening libraries of glutathione analogs and other small molecules.[7] For instance, computational and in vitro screening identified the compound CMBMB as a potential inhibitor of Plasmodium falciparum GS, highlighting its potential as an anti-malarial drug target.[7]

-

Mechanism of Action: GS inhibitors typically act by competing with the substrates, γ-glutamylcysteine or glycine, or by binding to the ATP-binding site.

| Inhibitor | Target | Mechanism | IC50 / Ki | Cellular Effect |

| CMBMB (example) | GS (P. falciparum) | Competitive (predicted) | Not specified in public literature | Blocks the final step of GSH synthesis[7] |

Signaling Pathways Regulating Glutathione Synthesis

The expression of GCL and GS is regulated by complex signaling networks, primarily in response to oxidative stress.

The Keap1-Nrf2 Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. These include the genes for the GCL catalytic subunit (GCLC), the GCL modifier subunit (GCLM), and glutathione synthetase (GS), leading to their increased expression and enhanced GSH synthesis.[8]

Experimental Protocols

Accurate measurement of GSH levels and the activity of its synthesizing enzymes is crucial for research and drug development in this area.

Quantification of Total Glutathione (DTNB-Based Assay)

This protocol is based on the recycling method using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase.

Methodology:

-

Sample Preparation:

-

For cultured cells, wash 1-5 x 106 cells with cold PBS and pellet by centrifugation.

-

For tissues, homogenize 50-100 mg of tissue in 5-10 volumes of cold 5% metaphosphoric acid (MPA) to deproteinize and stabilize GSH.

-

Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C.

-

Collect the acid-soluble supernatant for analysis.

-

-

Assay Procedure (96-well plate format):

-

Prepare a standard curve of GSH (0-10 µM) in 5% MPA.

-

To each well, add 20 µL of sample supernatant or standard.

-

Add 120 µL of a master mix containing 100 mM phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 0.25 mM DTNB, and 0.3 U/mL glutathione reductase.

-

Initiate the reaction by adding 60 µL of 0.2 mM NADPH to each well.

-

Immediately measure the rate of change in absorbance at 412 nm over 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of absorbance change (ΔA/min) for each sample and standard.

-

Plot the ΔA/min for the standards against their concentrations to generate a standard curve.

-

Determine the total glutathione concentration in the samples from the standard curve, accounting for the initial dilution.

-

Glutamate-Cysteine Ligase (GCL) Activity Assay (Coupled Enzyme Assay)

This assay measures GCL activity by coupling the production of ADP to the oxidation of NADH.

Methodology:

-

Lysate Preparation:

-

Prepare a cytosolic extract from cells or tissues by homogenization in a buffer (e.g., 100 mM Tris-HCl, pH 7.8, 1 mM EDTA) followed by high-speed centrifugation to pellet membranes and organelles.

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 10 mM L-glutamate, 2 mM L-cysteine, 5 mM ATP, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate (B1213749) kinase, and 10 U/mL lactate (B86563) dehydrogenase.

-

Add 50-100 µg of cytosolic protein to the reaction mixture in a final volume of 200 µL in a 96-well plate.

-

Monitor the decrease in absorbance at 340 nm at 37°C for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (ΔA/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the GCL activity, typically expressed as nmol of NADH oxidized per minute per mg of protein.

-

Conclusion and Future Directions

The glutathione synthesis pathway is a cornerstone of cellular defense, and its modulation holds significant therapeutic promise. While the GCL inhibitor buthionine sulfoximine has been the most extensively studied agent, the development of new, potent, and specific inhibitors for both GCL and GS remains an active area of research. Future efforts will likely focus on identifying novel inhibitors with improved pharmacological properties and exploring their efficacy in combination therapies for cancer and other diseases characterized by redox imbalance. The detailed experimental protocols and understanding of the regulatory signaling pathways provided in this guide serve as a foundational resource for professionals engaged in the discovery and development of next-generation therapeutics targeting this critical metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of glutathione, glutathione S-transferases and multidrug resistance-related proteins in cisplatin sensitivity of head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione synthetase - Wikipedia [en.wikipedia.org]

- 4. Screening and Identification of Inhibitors Against Glutathione Synthetase, A Potential Drug Target of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione deficiency produced by inhibition of its synthesis, and its reversal; applications in research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human glutathione transferases by multidrug resistance chemomodulators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of glutathione S-transferase inhibitors using dynamic combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nwlifescience.com [nwlifescience.com]

- 11. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide on Glutathione Synthesis-IN-1: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Glutathione (B108866) (GSH) is a critical tripeptide antioxidant, central to cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. The synthesis of glutathione is a two-step enzymatic process, with the first and rate-limiting step catalyzed by Glutamate-Cysteine Ligase (GCL). Due to its pivotal role, GCL presents an attractive target for therapeutic intervention in various diseases, including cancer. "Glutathione synthesis-IN-1," also referred to as "DC-1," has been listed by some commercial suppliers as an inhibitor of glutathione synthesis. This guide aims to provide an in-depth technical overview of this compound, focusing on its target enzyme, mechanism of action, and relevant experimental data.

However, a comprehensive review of the available scientific literature and public data reveals a significant discrepancy regarding the primary mechanism of action of "this compound" (DC-1). While it is marketed as a glutathione synthesis inhibitor, the preponderance of published evidence points towards a different primary biological activity. This guide will present the available information on its purported role in glutathione synthesis inhibition alongside the more substantiated data on its cytotoxic effects.

The Putative Target: Glutamate-Cysteine Ligase (GCL)

The synthesis of glutathione begins with the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine, a reaction catalyzed by Glutamate-Cysteine Ligase (GCL). GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).

-

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): This subunit contains the active site and is responsible for the enzymatic activity.

-

Glutamate-Cysteine Ligase Modifier Subunit (GCLM): This subunit does not have catalytic activity on its own but modulates the function of GCLC by increasing its affinity for glutamate and decreasing its sensitivity to feedback inhibition by glutathione.

Inhibition of GCL leads to the depletion of intracellular glutathione, rendering cells more susceptible to oxidative stress and potentially enhancing the efficacy of certain cancer therapies.

"this compound" (DC-1): An Analysis of the Evidence

Despite its designation, there is a notable absence of publicly available scientific literature that characterizes "this compound" (DC-1) as a direct inhibitor of Glutamate-Cysteine Ligase. Searches for enzymatic inhibition data, such as IC50 or Ki values against either GCLC or GCLM, have not yielded any specific results. Furthermore, detailed experimental protocols for assessing the direct enzymatic inhibition of GCL by this compound are not described in peer-reviewed publications.

Contradictory Evidence: A Potent Cytotoxin

In contrast to the lack of evidence for direct GCL inhibition, several sources describe "DC-1" and its analogues as highly potent cytotoxic agents with a mechanism of action unrelated to glutathione synthesis. The available data indicates that DC-1 is an analogue of the potent DNA alkylating agent CC-1065.

Table 1: Reported Cytotoxic Activity of DC-1 Analogues

| Compound | Cell Line | IC50 (pM) | Reported Mechanism of Action |

| DC1Sme | Ramos | 22 | DNA minor groove alkylator |

| DC1Sme | Namalwa | 10 | DNA minor groove alkylator |

| DC1Sme | HL60/s | 32 | DNA minor groove alkylator |

| DC1Sme | COLO 205 | 250 | DNA minor groove alkylator |

This potent cytotoxicity, with IC50 values in the picomolar range, is characteristic of DNA-damaging agents and is several orders of magnitude more potent than typical enzyme inhibitors. This suggests that the primary anti-proliferative effect of DC-1 is likely due to its DNA alkylating activity rather than the inhibition of glutathione synthesis. The designation "this compound" may be a misnomer or could refer to a secondary, indirect effect on cellular glutathione levels, which can be a consequence of broad cellular toxicity and stress.

Signaling Pathways and Workflows

Given the lack of specific data on "this compound" as a direct GCL inhibitor, a detailed signaling pathway diagram of its specific interaction with the glutathione synthesis pathway cannot be accurately constructed. However, a general overview of the glutathione synthesis pathway and the potential point of inhibition is presented below.

Caption: A simplified diagram of the glutathione synthesis pathway, indicating the hypothesized point of inhibition by "this compound" at the rate-limiting enzyme, Glutamate-Cysteine Ligase (GCL).

Experimental Protocols

Due to the absence of published studies detailing the biochemical characterization of "this compound" as a GCL inhibitor, specific experimental protocols for its use in enzymatic assays cannot be provided. However, a general protocol for a GCL activity assay is outlined below. This protocol could be adapted to test the inhibitory potential of any compound against GCL.

General Protocol for Glutamate-Cysteine Ligase (GCL) Activity Assay

1. Principle:

The activity of GCL is determined by measuring the rate of formation of γ-glutamylcysteine from glutamate and cysteine in an ATP-dependent reaction. The product can be quantified using various methods, including HPLC or by coupling the reaction to a subsequent enzymatic assay.

2. Materials:

-

Recombinant human GCLC and GCLM proteins

-

L-Glutamate

-

L-Cysteine

-

ATP (Adenosine 5'-triphosphate)

-

MgCl2

-

Tris-HCl buffer (pH 7.8)

-

Dithiothreitol (DTT)

-

Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)

-

Quenching solution (e.g., trichloroacetic acid)

-

Detection reagent (e.g., for HPLC derivatization or colorimetric/fluorometric detection)

3. Procedure:

-

Enzyme Preparation: Prepare a stock solution of the GCL holoenzyme by pre-incubating equimolar concentrations of GCLC and GCLM in the assay buffer containing DTT on ice.

-

Reaction Mixture Preparation: In a microcentrifuge tube or a microplate well, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, L-glutamate, and ATP.

-

Inhibitor Addition: Add the test compound ("this compound") at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Enzyme Addition and Incubation: Pre-incubate the reaction mixture with the inhibitor for a defined period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-cysteine and the GCL holoenzyme.

-

Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the amount of γ-glutamylcysteine formed using a validated analytical method (e.g., HPLC with fluorescence detection after derivatization).

-

Data Analysis: Calculate the percentage of GCL inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Caption: A general workflow diagram for a Glutamate-Cysteine Ligase (GCL) enzymatic inhibition assay.

Conclusion

Researchers and drug development professionals should exercise caution when interpreting the name and purported function of this compound. For studies focused on the direct inhibition of glutathione synthesis, it is recommended to use well-characterized GCL inhibitors for which robust scientific data on their mechanism of action, potency, and selectivity are available. Further biochemical studies are required to definitively elucidate whether "this compound" has any direct inhibitory activity on GCL or other enzymes in the glutathione synthesis pathway. Without such data, its use as a specific tool to probe glutathione synthesis is not advisable.

An In-depth Technical Guide to the Biochemical Pathway Inhibition of Glutathione Synthesis by Buthionine Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of glutathione (B108866) (GSH) synthesis, with a specific focus on the well-characterized inhibitor, Buthionine Sulfoximine (B86345) (BSO). This document details the mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for studying its effects.

Introduction to Glutathione Synthesis

Glutathione is a critical tripeptide antioxidant in mammalian cells, playing a key role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintaining the cellular redox balance. The synthesis of glutathione is a two-step enzymatic process occurring in the cytosol. The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which conjugates glutamate (B1630785) and cysteine to form γ-glutamylcysteine. The second step is catalyzed by glutathione synthetase (GS), which adds a glycine (B1666218) residue to γ-glutamylcysteine to form glutathione. Due to its pivotal role in cellular protection, the inhibition of glutathione synthesis has been a significant area of research, particularly in cancer therapy, to sensitize tumor cells to chemotherapy and radiation.

Buthionine Sulfoximine (BSO): A Potent Inhibitor of Glutathione Synthesis

Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of glutamate-cysteine ligase (GCL).[1][2] It acts as an irreversible inhibitor of the enzyme, leading to the depletion of intracellular glutathione levels.[3] This depletion of the primary cellular antioxidant sensitizes cells to oxidative damage and the cytotoxic effects of various anti-cancer agents.[1][4][5]

Mechanism of Action

BSO is a structural analog of γ-glutamylcysteine. It irreversibly binds to the active site of GCL, preventing the natural substrates, glutamate and cysteine, from binding and thereby inhibiting the synthesis of γ-glutamylcysteine. This leads to a time- and dose-dependent depletion of intracellular glutathione.

Quantitative Data on Buthionine Sulfoximine Efficacy

The efficacy of BSO has been quantified across various cancer cell lines, demonstrating its potent inhibitory effects on cell proliferation and its ability to deplete intracellular glutathione.

| Cell Line/Tumor Type | IC50 (µM) | Ki (µM) for γ-glutamylcysteine synthetase | Reference |

| Melanoma | 1.9 | Not Reported | [3] |

| ZAZ and M14 Melanoma | 4.9 and 18 | Not Reported | [6] |

| Breast Cancer | 8.6 | Not Reported | [3] |

| MCF-7 Breast Cancer | 26.5 | Not Reported | [6] |

| Ovarian Cancer | 29 | Not Reported | [3] |

| A2780 Ovarian Cancer | 8.5 | Not Reported | [6] |

| General | Not Reported | 25 | [6] |

| Cell Line | BSO Concentration | Duration of Treatment | Glutathione Depletion (%) | Reference |

| SNU-1 (Stomach Cancer) | 1 mM | 2 days | 75.7 | [4] |

| SNU-1 (Stomach Cancer) | 2 mM | 2 days | 76.2 | [4] |

| OVCAR-3 (Ovarian Cancer) | 1 mM | 2 days | 74.1 | [4] |

| OVCAR-3 (Ovarian Cancer) | 2 mM | 2 days | 63.0 | [4] |

| ZAZ and M14 Melanoma | 50 µM | 48 hours | 95 | [2][3] |

| RAW 264.7 (Macrophage) | 50 µM | 24 hours | Nearly 100 | [7] |

| Chinese Hamster Ovary (CHO) | 5 mM | During 42°C heat treatment | ~35 | [8] |

| HepG2 | 0.5 mM | 24 hours | ~80 | [9] |

Experimental Protocols

In Vitro Treatment of Cells with Buthionine Sulfoximine

Objective: To deplete intracellular glutathione levels in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Buthionine Sulfoximine (BSO) stock solution (e.g., 100 mM in sterile water or PBS)

-

Sterile PBS

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

-

The next day, remove the culture medium and replace it with fresh medium containing the desired concentration of BSO. A typical concentration range for significant glutathione depletion is 100 µM to 1 mM.[1][10] A time course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration for the specific cell line.

-

Incubate the cells for the desired period.

-

Following incubation, cells can be harvested for downstream analysis, such as measurement of intracellular glutathione levels or assessment of cytotoxicity in combination with other agents.

Assay for Glutamate-Cysteine Ligase (GCL) Activity Inhibition

Objective: To measure the inhibitory effect of BSO on GCL activity in cell lysates.

Materials:

-

Cell lysate from control and BSO-treated cells

-

GCL activity assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 20 mM MgCl2, 2 mM DTT, 5 mM ATP)

-

Substrates: L-glutamate and L-cysteine

-

Detection reagent (e.g., naphthalene-2,3-dicarboxaldehyde, NDA)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare cell lysates from control and BSO-treated cells by sonication or freeze-thaw cycles in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

In a 96-well plate, add a defined amount of cell lysate protein to the GCL activity assay buffer.

-

Initiate the enzymatic reaction by adding the substrates, L-glutamate and L-cysteine.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction and derivatize the product, γ-glutamylcysteine, with NDA.

-

Measure the fluorescence of the NDA-γ-glutamylcysteine adduct using a microplate reader (Excitation/Emission ~472/528 nm).

-

Calculate the GCL activity as the rate of γ-glutamylcysteine formation and compare the activity in BSO-treated samples to control samples to determine the percent inhibition.

Measurement of Intracellular Glutathione Levels

Objective: To quantify the total intracellular glutathione (GSH and GSSG) concentration after BSO treatment.

Materials:

-

Control and BSO-treated cells

-

Metaphosphoric acid (MPA) or perchloric acid (PCA) for protein precipitation

-

Glutathione reductase

-

NADPH

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Microplate reader with absorbance detection at 412 nm

Procedure:

-

Harvest control and BSO-treated cells and wash with cold PBS.

-

Lyse the cells and deproteinize the lysate by adding an equal volume of cold MPA or PCA.

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant containing the glutathione.

-

In a 96-well plate, add the supernatant to a reaction mixture containing glutathione reductase, NADPH, and DTNB.

-

The glutathione reductase will catalyze the reduction of GSSG to GSH, and the total GSH will react with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

-

Measure the absorbance of TNB at 412 nm in a kinetic or endpoint mode.

-

Quantify the glutathione concentration by comparing the absorbance to a standard curve generated with known concentrations of glutathione.

Visualizations

Glutathione Synthesis Pathway and BSO Inhibition

Caption: Glutathione synthesis pathway and the inhibitory action of BSO on GCL.

Experimental Workflow for Assessing BSO Efficacy

References

- 1. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Decreased intracellular glutathione concentration and increased hyperthermic cytotoxicity in an acid environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potential of L-Buthionine Sulfoximine to Enhance the Apoptotic Action of Estradiol to Reverse Acquired Antihormonal Resistance in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Glutathione Synthesis Inhibitors in Oxidative Stress Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. Glutathione (B108866) (GSH), a tripeptide of glutamate, cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[1] The targeted inhibition of glutathione synthesis is a critical experimental strategy to induce a state of controlled oxidative stress, thereby enabling detailed investigation into its downstream cellular and molecular consequences. This technical guide provides a comprehensive overview of the use of glutathione synthesis inhibitors in oxidative stress research, with a focus on the well-characterized inhibitor, L-buthionine-S,R-sulfoximine (BSO), as a representative agent, referred to herein as Glutathione Synthesis-IN-1 for the purpose of this guide. This document outlines the mechanism of action of such inhibitors, presents quantitative data on their effects, provides detailed experimental protocols, and includes visual representations of key pathways and workflows.

The Glutathione Synthesis Pathway: A Key Regulator of Redox Homeostasis

Glutathione is synthesized in the cytosol of all mammalian cells through a two-step, ATP-dependent enzymatic process.[1][2]

-

Step 1: Formation of γ-glutamylcysteine: The first and rate-limiting step is the formation of a gamma-peptide bond between the amino group of L-cysteine and the gamma-carboxyl group of L-glutamate. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) , also known as γ-glutamylcysteine synthetase.[1] The availability of cysteine is a key determinant of the rate of this reaction.[1]

-

Step 2: Addition of Glycine: The dipeptide γ-glutamylcysteine then reacts with glycine to form glutathione. This reaction is catalyzed by the enzyme Glutathione Synthetase (GS) .[1]

The synthesized glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state, with the ratio of GSH to GSSG serving as a key indicator of cellular oxidative stress.[2] Under normal physiological conditions, the cellular environment is highly reducing, with the vast majority of the glutathione pool in the GSH form.

Signaling Pathway of Glutathione Synthesis

The synthesis of glutathione is tightly regulated, in part, by the Keap1-Nrf2 signaling pathway, which responds to oxidative and chemical stress.[3] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles or ROS, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxification enzymes, including the subunits of GCL, thereby upregulating glutathione synthesis.[3]

Caption: Glutathione synthesis pathway and its inhibition.

Mechanism of Action of this compound

This compound represents a class of compounds that specifically inhibit the de novo synthesis of glutathione. The most prominent and well-studied example is L-buthionine-S,R-sulfoximine (BSO). BSO is a potent and irreversible inhibitor of Glutamate-Cysteine Ligase (GCL), the rate-limiting enzyme in the glutathione biosynthesis pathway.

BSO acts as a transition-state analog of glutamate. It is phosphorylated by GCL at the sulfoximine (B86345) nitrogen, forming a stable intermediate that binds tightly to the enzyme's active site, thereby inactivating it. This specific inhibition of GCL leads to a depletion of the intracellular glutathione pool, rendering cells more susceptible to oxidative stress.

Quantitative Effects of Glutathione Synthesis Inhibition

The treatment of cells or animal models with glutathione synthesis inhibitors like BSO leads to a quantifiable reduction in intracellular GSH levels and a concomitant increase in markers of oxidative stress. The extent of these effects is dependent on the concentration of the inhibitor, the duration of exposure, and the cell type.

Table 1: Effect of BSO on Intracellular Glutathione Levels

| Cell Line/Model | BSO Concentration | Treatment Duration | % Decrease in GSH | Reference |

| H9c2 Cardiomyocytes | 10 mM | 0.5 h | ~20% | [4] |

| H9c2 Cardiomyocytes | 10 mM | 1 h | ~43% | [4] |

| H9c2 Cardiomyocytes | 10 mM | 4 h | ~54% | [4] |

| H9c2 Cardiomyocytes | 10 mM | 12 h | ~57% | [4] |

| Mouse Fetuses (in vivo) | 2 mM (in drinking water) | Gestation | 45% | [5] |

| Mouse Fetuses (in vivo) | 20 mM (in drinking water) | Gestation | 70% | [5] |

Table 2: Effect of BSO on Markers of Oxidative Stress

| Cell Line/Model | BSO Concentration | Treatment Duration | Oxidative Stress Marker | % Change | Reference |

| H9c2 Cardiomyocytes | 10 mM | Not specified | ROS Production | Significantly Increased | [4] |

| Mouse Fetuses (in vivo) | 2 mM (in drinking water) | Gestation | DNA Deletion Frequency | 30% Increase | [5] |

| Mouse Fetuses (in vivo) | 20 mM (in drinking water) | Gestation | DNA Deletion Frequency | 40% Increase | [5] |

Experimental Protocols for Oxidative Stress Induction

The following protocols provide a general framework for inducing oxidative stress in cell culture using a glutathione synthesis inhibitor. It is crucial to optimize parameters such as inhibitor concentration and treatment time for each specific cell line and experimental question.

Materials

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (e.g., L-buthionine-S,R-sulfoximine, BSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream assays (e.g., GSH/GSSG-Glo™ Assay, DCFDA for ROS detection)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Experimental Workflow

Caption: A typical experimental workflow for inducing and analyzing oxidative stress.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture cells of interest to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for adherence.

-

-

Inhibitor Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., BSO) in a suitable solvent (e.g., sterile water or PBS).

-

Dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (medium with the solvent used for the inhibitor).

-

-

Incubation:

-

Incubate the cells with the inhibitor for the desired period. This can range from a few hours to several days, depending on the experimental goals. A time-course experiment is recommended to determine the optimal treatment duration.

-

-

Cell Harvesting and Lysis:

-

After incubation, wash the cells with ice-cold PBS.

-

For intracellular metabolite analysis, lyse the cells using an appropriate lysis buffer (e.g., a buffer compatible with the downstream assay).

-

Collect the cell lysates and store them at -80°C until analysis.

-

-

Downstream Assays:

-

Glutathione Quantification: Measure intracellular GSH and GSSG levels using a commercially available kit (e.g., GSH/GSSG-Glo™ Assay) or through HPLC-based methods. Calculate the GSH/GSSG ratio as an indicator of oxidative stress.

-

ROS Measurement: Determine the levels of intracellular ROS using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

-

Cell Viability and Apoptosis: Assess cell viability using assays such as MTT or trypan blue exclusion. Apoptosis can be measured by techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Conclusion

The targeted inhibition of glutathione synthesis using compounds like this compound (exemplified by BSO) is a powerful and widely used technique in oxidative stress research. By specifically depleting the primary intracellular antioxidant, researchers can create a controlled model of oxidative stress to investigate its role in various physiological and pathological processes. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for the successful implementation of this methodology in a research setting. The careful optimization of experimental conditions and the use of appropriate downstream assays are critical for obtaining robust and reproducible results.

References

A Technical Guide to the Inhibition of Glutathione Synthesis

Introduction

While a specific molecule designated "Glutathione synthesis-IN-1" is not documented in the current scientific literature, this guide provides a comprehensive technical overview of the chemical properties, biosynthetic pathway, and relevant experimental protocols related to the inhibition of glutathione (B108866) (GSH) synthesis. This information is critical for researchers and drug development professionals interested in targeting this essential cellular process. The principles and methodologies described herein would be directly applicable to the characterization of any novel inhibitor of glutathione synthesis.

Glutathione is a vital tripeptide, composed of glutamate (B1630785), cysteine, and glycine (B1666218), that plays a central role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2][3][4] Its synthesis is a two-step enzymatic process, making it a target for therapeutic intervention in various diseases, including cancer, where elevated GSH levels can confer drug resistance.[4]

Chemical Properties of Glutathione (GSH)

Understanding the chemical properties of glutathione is fundamental for the design and analysis of its inhibitors.

| Property | Value | Source |

| Molecular Formula | C10H17N3O6S | [1][5] |

| Molar Mass | 307.32 g·mol−1 | [1][5] |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | [5] |

| Melting Point | 195 °C (383 °F; 468 K) | [1] |

| Solubility in water | Freely soluble | [1] |

| Appearance | White powder | [5] |

Glutathione Biosynthesis Pathway

The synthesis of glutathione occurs in the cytoplasm of the cell in two sequential, ATP-dependent enzymatic reactions.[1][3][6]

-

Formation of γ-glutamylcysteine : The first and rate-limiting step is the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This reaction is catalyzed by the enzyme glutamate-cysteine ligase (GCL) .[1][4]

-

Addition of Glycine : The second step involves the addition of glycine to the C-terminal of γ-glutamylcysteine, a reaction catalyzed by the enzyme glutathione synthetase (GS) .[1][4]

An inhibitor of glutathione synthesis, such as the hypothetical "this compound," would likely target one of these two enzymes to deplete cellular GSH levels.

Figure 1. The two-step enzymatic pathway of glutathione (GSH) biosynthesis.

Experimental Protocols

To characterize an inhibitor of glutathione synthesis, a series of in vitro and cell-based assays are required.

1. Enzyme Inhibition Assays

-

Objective : To determine the inhibitory potency (e.g., IC50) of a compound against GCL and GS.

-

Methodology :

-

Recombinant human GCL or GS is purified.

-

The enzyme is incubated with its respective substrates (glutamate and cysteine for GCL; γ-glutamylcysteine and glycine for GS) and ATP in a suitable buffer system.

-

The inhibitor, at varying concentrations, is added to the reaction mixture.

-

The rate of product formation (γ-glutamylcysteine or GSH) or ATP consumption is measured. Product formation can be quantified using HPLC, while ATP consumption can be monitored using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay measuring NADH depletion spectrophotometrically).

-

The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.

-

2. Cellular Glutathione Depletion Assay

-

Objective : To measure the effect of the inhibitor on total intracellular GSH levels.

-

Methodology :

-

Cultured cells are treated with the inhibitor at various concentrations for a defined period.

-

Cells are harvested and lysed.

-

Total glutathione content in the cell lysate is quantified. A common method is the DTNB-GSSG reductase recycling assay. In this assay, GSH is oxidized by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form GSSG and the yellow product 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase, using NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.

-

The concentration of inhibitor that causes a 50% reduction in cellular GSH (EC50) is determined.

-

3. Analysis of Glutathione Precursors

-

Objective : To confirm the mechanism of action by observing the accumulation of precursors upstream of the inhibited enzyme.

-

Methodology :

-

Cells are treated with the inhibitor.

-

Cellular metabolites are extracted.

-

The levels of glutamate, cysteine, and γ-glutamylcysteine are quantified using liquid chromatography-mass spectrometry (LC-MS). Inhibition of GCL would be expected to cause an accumulation of glutamate and cysteine, while inhibition of GS would lead to an accumulation of γ-glutamylcysteine.

-

Logical Workflow for Inhibitor Characterization

The process of characterizing a novel inhibitor of glutathione synthesis follows a logical progression from in vitro enzymatic assays to cell-based functional assays.

Figure 2. A logical workflow for the characterization of a glutathione synthesis inhibitor.

The inhibition of glutathione synthesis is a promising strategy for modulating cellular redox balance and overcoming drug resistance. While "this compound" remains a hypothetical entity, this guide provides the foundational knowledge and experimental framework necessary for the discovery, characterization, and development of any such inhibitor. A systematic approach, combining enzymatic and cellular assays, is crucial for elucidating the mechanism of action and advancing these compounds towards therapeutic applications.

References

Literature Review: Glutathione Synthesis-IN-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH) is a critical tripeptide antioxidant, central to cellular defense against oxidative stress, detoxification of xenobiotics, and modulation of various signaling pathways. The biosynthesis of glutathione is a two-step enzymatic process, and its inhibition presents a potential therapeutic strategy in various disease contexts, including cancer, by sensitizing cells to oxidative damage. This document provides a comprehensive review of the available scientific literature on a specific inhibitor, Glutathione synthesis-IN-1.

Initial searches for "this compound" revealed it is also known by the identifier "DC-1". Chemical suppliers list this compound with the molecular formula C21H16O3 and a molecular weight of approximately 316.35 g/mol . However, an exhaustive search of scientific databases and public literature has not yielded any peer-reviewed articles, patents, or detailed technical reports on a compound with this name and chemical information acting as a glutathione synthesis inhibitor.

One publication mentions "DC-1" as a Discoidin Domain Receptor 1 (DDR1) inhibitor, which appears to be an unrelated molecule and mechanism of action, suggesting a possible ambiguity in compound nomenclature in existing databases.

Due to the absence of primary scientific literature, this guide will provide a foundational overview of the glutathione synthesis pathway and the established mechanisms of its inhibition, which would be the context for "this compound" if data were available.

The Glutathione Synthesis Pathway

The de novo synthesis of glutathione occurs in the cytoplasm through two sequential ATP-dependent reactions catalyzed by two key enzymes:

-

Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme that catalyzes the formation of a gamma-peptide bond between the amino group of cysteine and the gamma-carboxyl group of glutamate (B1630785) to form γ-glutamylcysteine.[1][2] GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[2]

-

Glutathione Synthetase (GS): This enzyme catalyzes the addition of glycine (B1666218) to the C-terminus of γ-glutamylcysteine to form glutathione (γ-L-Glutamyl-L-cysteinylglycine).[1][2]

The availability of cysteine is a primary determinant of the rate of glutathione synthesis.[2] The pathway is tightly regulated by feedback inhibition, where glutathione itself can inhibit the activity of GCL.

Signaling Pathway of Glutathione Synthesis

Caption: The enzymatic pathway of de novo glutathione (GSH) synthesis.

Known Inhibitors of Glutathione Synthesis

While no specific data is available for "this compound," other well-characterized inhibitors target the key enzymes in this pathway.

-

Buthionine Sulfoximine (BSO): BSO is a potent and specific inhibitor of GCL, the rate-limiting enzyme in glutathione synthesis. It acts as a transition-state analog, irreversibly binding to and inactivating the enzyme. BSO is widely used experimentally to deplete cellular glutathione levels and study the effects of glutathione deficiency.

Potential Experimental Protocols for Characterizing a Novel Glutathione Synthesis Inhibitor

Should "this compound" become available for study, the following experimental workflows would be essential to characterize its activity.

In Vitro Enzyme Inhibition Assay

This experiment would determine the direct inhibitory effect of the compound on the enzymes of the glutathione synthesis pathway.

References

Methodological & Application

Application Notes and Protocols for Glutathione Synthesis-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro use of Glutathione (B108866) Synthesis-IN-1, a class of inhibitors targeting the biosynthesis of glutathione (GSH). A primary target of these inhibitors is the enzyme Glutamate-Cysteine Ligase (GCL), the rate-limiting enzyme in the glutathione synthesis pathway. These protocols are designed to guide researchers in assessing the effects of these inhibitors on cellular glutathione levels and enzyme activity.

Introduction

Glutathione is a critical antioxidant, playing a key role in protecting cells from oxidative damage, detoxification of xenobiotics, and maintaining cellular redox homeostasis.[1][2] The synthesis of glutathione is a two-step enzymatic process initiated by Glutamate-Cysteine Ligase (GCL), followed by the action of glutathione synthetase (GS).[1][3] GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[1] Inhibition of GCL leads to the depletion of intracellular glutathione, which can sensitize cancer cells to therapy and is a valuable tool for studying the roles of glutathione in various cellular processes. "Glutathione synthesis-IN-1" is a general descriptor for inhibitors targeting this pathway, with buthionine sulfoximine (B86345) (BSO) being a well-characterized and widely used example.[1][4]

Data Presentation

The following tables summarize key quantitative data for representative glutathione synthesis inhibitors.

Table 1: Inhibitor Properties

| Inhibitor Name | Target | Mechanism of Action | Molecular Weight |

| This compound (Generic) | Glutamate-Cysteine Ligase (GCL) | Inhibition of glutathione biosynthesis | Variable |

| Buthionine Sulfoximine (BSO) | Glutamate-Cysteine Ligase (GCL) | Irreversible inhibitor of γ-glutamylcysteine synthetase activity | 222.31 g/mol |

| EN25 | Glutamate-Cysteine Ligase Modifier Subunit (GCLM) | Covalent modification of an allosteric cysteine (C114) | Not specified |

Table 2: In Vitro Efficacy and Treatment Conditions

| Inhibitor | Cell Line | IC50 | Treatment Concentration | Treatment Duration | Effect | Reference |

| Buthionine Sulfoximine (BSO) | ZAZ and M14 melanoma cells | 1.9 µM (melanoma specimens) | 50 µM | 48 hours | 95% decrease in GSH levels | [1] |

| Buthionine Sulfoximine (BSO) | V79-379A cells | Not specified | 50 µM | 10-14 hours | >95% depletion of GSH | [5] |

| Buthionine Sulfoximine (BSO) | 3T3-L1 adipocytes | Not specified | Not specified | 18 hours | 80% depletion of GSH | [6] |

| Buthionine Sulfoximine (BSO) | MDA-MB231 breast cancer cells | Not specified | 1 mmol/L | 24 hours | Enhanced cytotoxicity of 2-deoxy-d-glucose | [7] |

| EN25 | Not specified | IC50 of 16 µM on GCL activity | Not specified | Not specified | Inhibition of GCL activity | [8] |

| EN25-7 | Not specified | IC50 of 8.9 µM on GCL activity | Not specified | Not specified | Inhibition of GCL activity | [8] |

| EN25-8 | Not specified | IC50 of 6.8 µM on GCL activity | Not specified | Not specified | Inhibition of GCL activity | [8] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Glutathione Synthesis in Cultured Cells

This protocol describes a general procedure for treating cultured cells with a glutathione synthesis inhibitor, using Buthionine Sulfoximine (BSO) as a representative example, and subsequently measuring cellular glutathione levels.

Materials:

-

Cell line of interest (e.g., HeLa, MDA-MB-231, V79-379A)

-

Complete cell culture medium

-

Buthionine Sulfoximine (BSO) stock solution (e.g., 100 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scrapers

-

Reagents for cell lysis (e.g., RIPA buffer, or specific lysis reagent from a GSH assay kit)

-

Assay kit for glutathione quantification (e.g., GSH-Glo™ Glutathione Assay, or a DTNB-based colorimetric assay)

-

Microplate reader (luminometer or spectrophotometer, depending on the assay)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well or 24-well) at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow overnight.

-

Inhibitor Treatment:

-

Prepare working solutions of BSO in complete cell culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). A vehicle-only control (medium without BSO) must be included.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of BSO or vehicle.

-

Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours). The optimal time will depend on the cell type and the desired level of GSH depletion.[1][5][9]

-

-

Sample Preparation for Glutathione Measurement:

-

After incubation, place the plate on ice.

-

Remove the treatment medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells according to the protocol of the chosen glutathione assay kit. For example, if using the GSH-Glo™ assay, add the provided lysis reagent directly to the wells.[10] If using a DTNB-based assay, cells may need to be scraped into a lysis buffer and centrifuged to remove protein precipitates.[11]

-

-

Glutathione Quantification:

-

Follow the manufacturer's instructions for the chosen glutathione assay kit to measure the levels of total glutathione (GSH + GSSG) and/or the ratio of reduced to oxidized glutathione (GSH/GSSG).

-

For the GSH-Glo™ assay, this involves adding a luciferin (B1168401) derivative and glutathione S-transferase, followed by a luciferin detection reagent, and measuring luminescence.[10][12]

-

For DTNB-based assays, the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) produces a colored product measured spectrophotometrically at 412 nm.[13]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of GSH.

-

Determine the glutathione concentration in the cell lysates from the standard curve.

-

Normalize the glutathione concentration to the protein concentration of the lysate or cell number.

-

Compare the glutathione levels in the inhibitor-treated cells to the vehicle-treated control cells to determine the extent of depletion.

-

Protocol 2: In Vitro Glutamate-Cysteine Ligase (GCL) Activity Assay

This protocol provides a method to directly measure the enzymatic activity of GCL in cell lysates following treatment with an inhibitor.

Materials:

-

Cell lysates prepared from control and inhibitor-treated cells (as in Protocol 1)

-

GCL activity assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 150 mM KCl, 20 mM MgCl2, 2 mM DTT, and 2 mM EDTA)

-

Substrates: L-glutamate, L-cysteine

-

ATP

-

Reagents for detecting the product, γ-glutamylcysteine (γ-GC), or for a coupled enzyme assay.

Procedure:

-

Preparation of Cell Lysates: Prepare whole-cell homogenates from control and inhibitor-treated cells in a suitable buffer that preserves enzyme activity.[7]

-

Enzyme Reaction:

-

In a microplate, combine the cell lysate with the GCL activity assay buffer containing the substrates (L-glutamate and L-cysteine) and ATP.[7]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection of GCL Activity:

-

The activity of GCL can be determined by measuring the rate of γ-GC formation. This can be achieved through various methods, including HPLC-based detection of γ-GC or through a coupled enzyme assay where the product of the GCL reaction is used in a subsequent reaction that generates a detectable signal (e.g., colorimetric or fluorescent).

-

-

Data Analysis:

-

Calculate the rate of product formation and normalize it to the protein concentration of the cell lysate.

-

Compare the GCL activity in lysates from inhibitor-treated cells to that of vehicle-treated cells to determine the percentage of inhibition.

-

Mandatory Visualizations

Caption: Glutathione synthesis pathway and the point of inhibition.

Caption: In vitro experimental workflow for assessing glutathione depletion.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione - Wikipedia [en.wikipedia.org]

- 4. Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of inhibition of glutathione synthesis on insulin action: in vivo and in vitro studies using buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSH-Glo™ Glutathione Assay [worldwide.promega.com]

- 11. Measurement of Cellular Glutathione [bio-protocol.org]

- 12. GSH-Glo™ Glutathione Assay Protocol [worldwide.promega.com]

- 13. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of a Novel Glutathione Synthesis Inhibitor (e.g., Glutathione Synthesis-IN-1)

For Researchers, Scientists, and Drug Development Professionals

Scientific Background

Glutathione (B108866) (GSH) is a critical tripeptide antioxidant, synthesized from glutamate, cysteine, and glycine, that plays a central role in protecting cells from oxidative damage and maintaining redox homeostasis.[1][2][3][4] The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[3] GCL is the rate-limiting enzyme in this pathway.[3][5] Inhibition of glutathione synthesis leads to GSH depletion, rendering cells more susceptible to oxidative stress, which is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[6][7][8] Therefore, inhibitors of glutathione synthesis are valuable research tools to study the roles of GSH in health and disease and may have therapeutic potential.

"Glutathione Synthesis-IN-1" is a hypothetical inhibitor for the purpose of this document, representing a novel compound designed to target a key enzyme in the glutathione synthesis pathway. In vivo studies with such an inhibitor are essential to understand its pharmacokinetic and pharmacodynamic properties, efficacy in disease models, and potential toxicities.

In Vivo Applications

-

Induction of Oxidative Stress Models: To study the downstream effects of GSH depletion in various pathological conditions.

-

Sensitization of Cancer Cells to Therapy: To investigate if depleting GSH can enhance the efficacy of chemotherapy or radiation by increasing oxidative stress in tumor cells.[5]

-

Neurodegenerative Disease Research: To model and study the role of oxidative stress in the progression of diseases like Parkinson's or Alzheimer's.[6]

-

Toxicology Studies: To assess the role of GSH in the detoxification of xenobiotics.[1][2]

Key Experimental Considerations

-

Animal Model Selection: The choice of animal model (e.g., mice, rats) should be appropriate for the research question. For specific diseases, transgenic or chemically-induced models may be necessary (e.g., hypertensive rats as a model of oxidative stress).[9][10]

-

Dosage and Administration Route: The dose and route of administration (e.g., oral, intraperitoneal) of the inhibitor need to be optimized to achieve the desired level of GSH depletion in the target tissue without causing overt toxicity.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to characterize the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor, as well as its dose-dependent effect on GSH levels over time.

-

Monitoring Animal Health: Regular monitoring of animal weight, behavior, and overall health is essential to identify any adverse effects of the treatment.

Experimental Protocols

Protocol 1: In Vivo Glutathione Depletion and Assessment of Oxidative Stress

Objective: To determine the in vivo efficacy of this compound in depleting glutathione levels and to assess the resulting oxidative stress in a selected animal model.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO/corn oil)

-

Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Tissue homogenization buffer

-

Reagents for glutathione and oxidative stress marker assays

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound). A typical group size is 6-8 animals.

-

Inhibitor Administration: Administer this compound or vehicle to the animals according to the predetermined dose and route.

-

Time-Course Study: At various time points after administration (e.g., 2, 4, 8, 24 hours), euthanize a subset of animals from each group.

-

Tissue Collection: Collect blood and tissues of interest (e.g., liver, brain, kidney). Immediately process or flash-freeze in liquid nitrogen and store at -80°C.

-

Glutathione Measurement:

-

Homogenize tissue samples in an appropriate buffer.

-

Measure reduced glutathione (GSH) and oxidized glutathione (GSSG) levels using methods like HPLC with electrochemical detection, mass spectrometry, or commercially available enzymatic assay kits.[9][10][11] The ratio of GSH to GSSG is a key indicator of cellular redox state.[10]

-

-

Oxidative Stress Marker Analysis:

-

Lipid Peroxidation: Measure malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) levels using TBARS assay or specific ELISA kits.[12][13][14]

-

DNA Damage: Quantify 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) levels in tissue DNA using ELISA or LC-MS/MS.[12][13]

-

Protein Oxidation: Measure protein carbonyl content using a spectrophotometric assay.

-

Antioxidant Enzyme Activity: Assess the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates using commercial assay kits.[15]

-

Data Presentation

Table 1: Effect of this compound on Tissue Glutathione Levels

| Treatment Group | Dose (mg/kg) | Time Point (hours) | Liver GSH (nmol/g tissue) | Brain GSH (nmol/g tissue) | Kidney GSH (nmol/g tissue) | Liver GSSG (nmol/g tissue) |

| Vehicle Control | 0 | 24 | 8500 ± 450 | 2500 ± 200 | 4500 ± 300 | 250 ± 30 |

| Inhibitor - Low Dose | 10 | 24 | 6200 ± 380 | 2100 ± 180 | 3800 ± 250 | 350 ± 40 |

| Inhibitor - High Dose | 50 | 24 | 3100 ± 250 | 1500 ± 150 | 2200 ± 200 | 500 ± 50 |

Data are presented as mean ± SD. Statistical significance to be determined by appropriate tests (e.g., ANOVA).

Table 2: Assessment of Oxidative Stress Markers Following Treatment with this compound

| Treatment Group | Dose (mg/kg) | Liver MDA (nmol/mg protein) | Brain 8-OHdG (ng/mg DNA) | Kidney Catalase Activity (U/mg protein) |

| Vehicle Control | 0 | 1.2 ± 0.2 | 0.5 ± 0.1 | 50 ± 5 |

| Inhibitor - Low Dose | 10 | 1.8 ± 0.3 | 0.8 ± 0.15 | 42 ± 4 |

| Inhibitor - High Dose | 50 | 3.5 ± 0.5 | 1.5 ± 0.2 | 30 ± 3 |

Data are presented as mean ± SD. Statistical significance to be determined by appropriate tests (e.g., ANOVA).

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant - Wikipedia [en.wikipedia.org]

- 5. Glutathione deficiency produced by inhibition of its synthesis, and its reversal; applications in research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. buckinstitute.org [buckinstitute.org]

- 7. A mouse model to study glutathione limitation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Comparison of three methods for in vivo quantification of glutathione in tissues of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rass-biosolution.com [rass-biosolution.com]

- 12. biocompare.com [biocompare.com]

- 13. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Glutathione synthesis-IN-1 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) Synthesis-IN-1, also known as DC-1, is a small molecule inhibitor of glutathione (GSH) synthesis. Glutathione is a critical antioxidant, playing a key role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and regulating various cellular processes. The synthesis of glutathione is a two-step enzymatic process, with the first and rate-limiting step catalyzed by glutamate-cysteine ligase (GCL). By inhibiting this pathway, Glutathione Synthesis-IN-1 provides a valuable tool for studying the roles of glutathione in health and disease, including in areas such as cancer biology, neurodegenerative disorders, and toxicology. These application notes provide detailed information on the solubility of this compound and protocols for its use in research settings.

Chemical Properties

| Property | Value |

| CAS Number | 2632968-72-8 |

| Molecular Formula | C₂₁H₁₆O₃ |

| Molecular Weight | 316.36 g/mol |

| Synonyms | DC-1 |

Solubility Data

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo experiments. Below is a summary of its solubility in various common laboratory solvents. It is recommended to prepare stock solutions in DMSO.

| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 3.16 | ≥ 10 | A 10 mM stock solution in DMSO is commercially available, indicating good solubility. For preparing a fresh stock solution, a concentration of at least 25 mg/mL is achievable. |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 | ≥ 7.9 | Suitable for in vivo studies requiring oral or parenteral administration.[1] |

| Ethanol | Data not available | Data not available | |

| Water | Data not available | Data not available | Expected to have low aqueous solubility based on its chemical structure. |

| Phosphate-Buffered Saline (PBS) | Data not available | Data not available | Expected to have low aqueous solubility. |

Note: When preparing solutions, sonication or gentle warming may aid in dissolution. It is always recommended to start with a small amount of the compound to test its solubility in a specific solvent before preparing a large batch. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Signaling Pathway

This compound inhibits the de novo synthesis of glutathione. This pathway involves two key enzymatic steps. The diagram below illustrates the glutathione synthesis pathway and the point of inhibition.

Caption: Glutathione synthesis pathway and inhibition point.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for most in vitro applications.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 316.36 g/mol x 1000 mg/g = 3.1636 mg

-

-

Weigh the compound: Carefully weigh out approximately 3.16 mg of this compound and place it into a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it at 37°C for a short period.

-